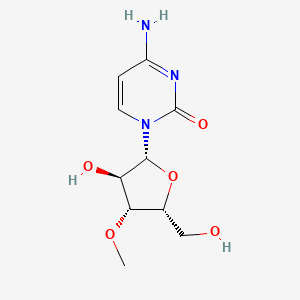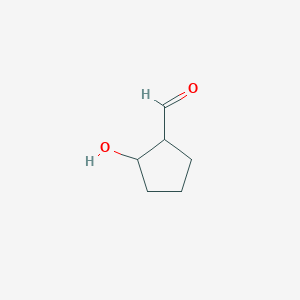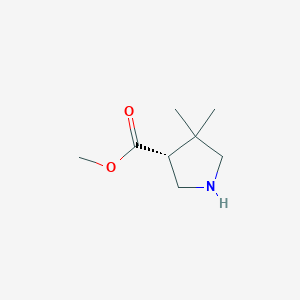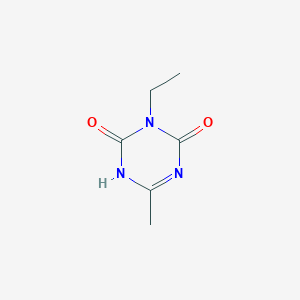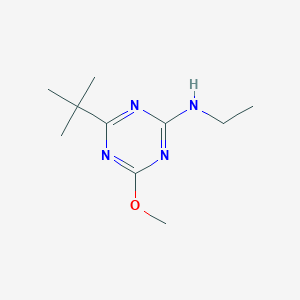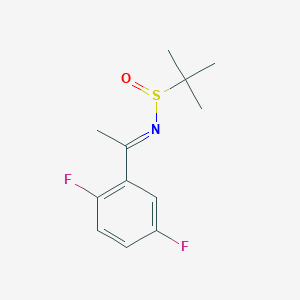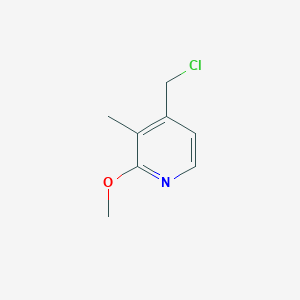
4-(Chloromethyl)-2-methoxy-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-methoxy-3-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring. These substituents confer unique chemical properties and reactivity to the molecule, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methoxy-3-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2-methoxy-3-methylpyridine. This reaction typically employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective chloromethylation at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-methoxy-3-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy and methyl groups can undergo oxidation under appropriate conditions, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas is a common method for reducing the pyridine ring.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of the original compound.
Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the specific oxidizing agent and conditions used.
Reduction: Products include piperidine derivatives with varying degrees of saturation.
科学研究应用
4-(Chloromethyl)-2-methoxy-3-methylpyridine has diverse applications in scientific research, including:
Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-methoxy-3-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access, thereby modulating the enzyme’s activity . The chloromethyl group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
相似化合物的比较
Similar Compounds
4-Methoxybenzyl chloride: Similar in structure but lacks the pyridine ring, making it less versatile in certain applications.
2-Chloromethyl-4-(3H)-quinazolinone: Contains a quinazolinone core instead of a pyridine ring, leading to different chemical properties and reactivity.
4-(Chloromethyl)anisole: Similar in structure but with an anisole core, affecting its reactivity and applications.
Uniqueness
4-(Chloromethyl)-2-methoxy-3-methylpyridine is unique due to the combination of its pyridine ring and specific substituents. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-7(5-9)3-4-10-8(6)11-2/h3-4H,5H2,1-2H3 |
InChI 键 |
KUWQWMGXXSWGTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1OC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)
